Hyacinthacine B3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

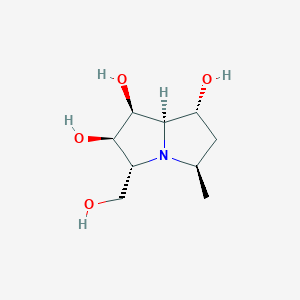

Hyacinthacin B3 ist ein polyhydroxyliertes Pyrrolizidinalkaloid. Diese Verbindung ist Teil einer größeren Gruppe von Naturprodukten, die für ihre Glykosidase-Inhibitoraktivitäten bekannt sind. Diese Alkaloide werden typischerweise aus Pflanzen isoliert und haben sich in verschiedenen therapeutischen Anwendungen als vielversprechend erwiesen, darunter antivirale, krebshemmende, antidiabetische und antiobesity-Behandlungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Hyacinthacin B3 umfasst mehrere Schritte, beginnend mit dem kommerziell erhältlichen (S)- und ®-4-Penten-2-ol. Der Syntheseweg beinhaltet die stereogesteuerte C-N-Ringbildung, die für die Bildung des Pyrrolizidin-Kerns entscheidend ist. Die wichtigsten Schritte umfassen die Verwendung von Diazoamiden und Iminen zur Bildung von Aziridinen mit hoher Stereokontrolle .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für Hyacinthacin B3 nicht gut dokumentiert sind, beinhaltet die Synthese typischerweise Standardmethoden der organischen Synthese. Diese Methoden würden wahrscheinlich aus Laborverfahren hochskaliert werden, wobei der Schwerpunkt auf der Optimierung der Ausbeute und Reinheit liegt, während die Stereochemie der Verbindung erhalten bleibt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hyacinthacine B3 involves several steps, starting with commercially available (S)- and ®-4-penten-2-ol. The synthetic route includes stereocontrolled C-N ring construction, which is crucial for the formation of the pyrrolizidine core. The key steps involve the use of diazo amides and imines to form aziridines with high stereocontrol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods would likely be scaled up from laboratory procedures, focusing on optimizing yield and purity while maintaining the stereochemistry of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hyacinthacin B3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in dem Molekül vorhandenen Hydroxylgruppen modifizieren.

Reduktion: Diese Reaktion kann verwendet werden, um alle Keton- oder Aldehydfunktionalitäten zu reduzieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien umfassen Alkylhalogenide und Acylchloride unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole liefern kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Glykosidase-Inhibitor wird er in der Untersuchung des Kohlenhydratstoffwechsels und der Enzyminhibition eingesetzt.

Biologie: Er wird verwendet, um die biologischen Pfade zu untersuchen, die Glykosidasen beinhalten, und ihre Rolle in zellulären Prozessen.

Medizin: Aufgrund seiner Glykosidase-Inhibitoraktivität hat es potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Diabetes, Krebs und Virusinfektionen.

Wirkmechanismus

Hyacinthacin B3 entfaltet seine Wirkungen in erster Linie durch die Hemmung von Glykosidasen. Diese Enzyme sind an der Hydrolyse von glykosidischen Bindungen in Kohlenhydraten beteiligt. Durch die Hemmung dieser Enzyme kann Hyacinthacin B3 den Kohlenhydratstoffwechsel beeinträchtigen, der in verschiedenen biologischen Prozessen entscheidend ist. Die molekularen Ziele umfassen spezifische Glykosidasen, und die beteiligten Pfade sind diejenigen, die mit dem Kohlenhydratstoffwechsel und der Energieproduktion zusammenhängen .

Wirkmechanismus

Hyacinthacine B3 exerts its effects primarily through the inhibition of glycosidases. These enzymes are involved in the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, this compound can interfere with carbohydrate metabolism, which is crucial in various biological processes. The molecular targets include specific glycosidases, and the pathways involved are those related to carbohydrate metabolism and energy production .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Hyacinthacin B4

- Hyacinthacin B5

- Hyacinthacin B7

Einzigartigkeit

Hyacinthacin B3 ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins mehrerer Hydroxylgruppen einzigartig, die zu seiner Glykosidase-Inhibitoraktivität beitragen. Im Vergleich zu anderen Hyacinthacinen wurde bestätigt, dass Hyacinthacin B3 eine korrekte Struktur hat, während einige andere, wie Hyacinthacin B7, eine falsche Struktur aufweisen .

Eigenschaften

Molekularformel |

C9H17NO4 |

|---|---|

Molekulargewicht |

203.24 g/mol |

IUPAC-Name |

(1S,2R,3R,5R,7R,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |

InChI |

InChI=1S/C9H17NO4/c1-4-2-6(12)7-9(14)8(13)5(3-11)10(4)7/h4-9,11-14H,2-3H2,1H3/t4-,5-,6-,7-,8-,9+/m1/s1 |

InChI-Schlüssel |

PIBHCJDPQRCONN-MVEQLIQHSA-N |

Isomerische SMILES |

C[C@@H]1C[C@H]([C@H]2N1[C@@H]([C@H]([C@H]2O)O)CO)O |

Kanonische SMILES |

CC1CC(C2N1C(C(C2O)O)CO)O |

Synonyme |

hyacinthacine B3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.